molecular formula C16H26N4O2 B2394989 2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide CAS No. 1323044-02-5

2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide

Cat. No.: B2394989
CAS No.: 1323044-02-5
M. Wt: 306.41
InChI Key: INPQQRINYJDBMK-UHFFFAOYSA-N
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Description

2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable acetylating agent.

    Introduction of the cyanocyclohexyl group: This step involves the reaction of cyclohexylamine with a cyanating agent.

    Coupling of the two intermediates: The final step involves coupling the acetylpiperazine intermediate with the cyanocyclohexyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-acetylpiperazin-1-yl)-N-(1-cyclohexyl)propanamide: Lacks the cyano group, which may affect its biological activity.

    2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)butanamide: Has a longer carbon chain, which may influence its pharmacokinetics.

Uniqueness

2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide is unique due to the presence of both the acetylpiperazine and cyanocyclohexyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-13(19-8-10-20(11-9-19)14(2)21)15(22)18-16(12-17)6-4-3-5-7-16/h13H,3-11H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPQQRINYJDBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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